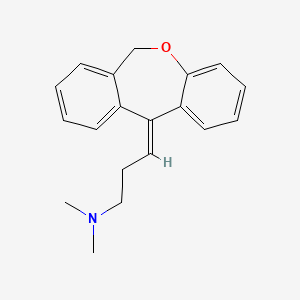
Doxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxepin is a tricyclic antidepressant used primarily to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . It was developed by Pfizer and approved by the United States Food and Drug Administration in 1969 . This compound is available in various forms, including oral capsules, tablets, and topical creams .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of doxepin hydrochloride involves several steps:
Nucleophilic Addition Reaction: 6,11-dihydrodibenzo[b,e]oxepin-11-one (compound A) reacts with 3-chloropropyl-tert-butyl ether (compound B) in the presence of magnesium powder and tetrahydrofuran (THF) or anhydrous ether as solvents.
Elimination Reaction: The resulting hydroxy compounds undergo elimination in a strongly alkaline alcohol solvent.
Nucleophilic Substitution Reaction: Olefin compounds react with haloid acid.
Nucleophilic Substitution Reaction: Halide reacts with dimethylamine in the presence of an ether solvent and an organic lithium compound.
Neutralization Reaction: This compound is neutralized with hydrochloric acid to obtain this compound hydrochloride.
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Doxepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its metabolites, such as northis compound.
Reduction: Reduction reactions can convert this compound back to its precursor compounds.
Substitution: Nucleophilic substitution reactions are involved in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as haloid acids and organic lithium compounds are used in substitution reactions.
Major Products Formed
Oxidation: Northis compound and other metabolites.
Reduction: Precursor compounds like 6,11-dihydrodibenzo[b,e]oxepin-11-one.
Substitution: This compound hydrochloride.
Scientific Research Applications
Doxepin has various scientific research applications:
Chemistry: Used as a model compound in studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter levels and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating depression, anxiety, and insomnia.
Industry: Used in the development of new antidepressant formulations and delivery systems.
Mechanism of Action
Doxepin exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, increasing their synaptic concentrations in the central nervous system . It also antagonizes histamine H1 and H2 receptors, contributing to its sedative effects . The exact mechanism of action for treating depression remains an area of active research .
Comparison with Similar Compounds
Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar mechanisms of action.
Clomipramine: Shares structural similarities and is used to treat obsessive-compulsive disorder.
Nortriptyline: A metabolite of amitriptyline with similar therapeutic effects.
Uniqueness
Doxepin is unique in its combination of antidepressant, anxiolytic, and antihistaminic properties . Its ability to treat chronic hives and insomnia sets it apart from other tricyclic antidepressants .
Properties
CAS No. |
3607-34-9 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
InChI Key |
ODQWQRRAPPTVAG-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
boiling_point |
154-157 ºC at 0.03 mmHg 154-157 °C @ 0.03 MM HG |
Color/Form |
OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS |
melting_point |
185-191 ºC Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/ Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/ Melting point 192 to 193 °C /trans-HYDROCHLORIDE/ Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/ |
physical_description |
Solid |
solubility |
WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/ In water, 31.57 mg/l at 25 °C. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















